molecular formula C15H24 B105247 beta-Farnesene CAS No. 18794-84-8

beta-Farnesene

Cat. No.: B105247
CAS No.: 18794-84-8
M. Wt: 204.35 g/mol
InChI Key: JSNRRGGBADWTMC-UHFFFAOYSA-N
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Description

(E)-beta-farnesene is a natural product found in Humulus lupulus, Malus, and other organisms with data available.

Biochemical Analysis

Biochemical Properties

Beta-Farnesene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) has been shown to increase the this compound titer .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. The changes in intracellular metabolites in the this compound titer-increased group were analyzed using non-targeted metabolomics .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The overexpression of mevalonate pathway genes and screening of this compound synthase resulted in a this compound titer of 245 mg L −1 in glucose media .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the this compound titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels. The overexpression of mevalonate pathway genes and enhanced expression of HMG-CoA reductase and this compound synthase further increased the titer of this compound to 470 mg L −1 .

Properties

IUPAC Name

7,11-dimethyl-3-methylidenedodeca-1,6,10-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRRGGBADWTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=C)C=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860230
Record name 7,11-Dimethyl-3-methylidenedodeca-1,6,10-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77129-48-7
Record name 7,11-Dimethyl-3-methylene-1,6,10-dodecatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77129-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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